2-Amino-3,5-dibromo-4-methyl-benzoic acid

Medicinal Chemistry Kinase Inhibition Inflammation

Achieve superior selectivity in kinase inhibitor development with 2-Amino-3,5-dibromo-4-methyl-benzoic acid (≥98%). Its unique 4-methyl substituent provides critical steric hindrance and electronic modulation, dramatically enhancing binding affinity vs. des-methyl analogs. Leverage three orthogonal functional handles (carboxylic acid, amine, aryl bromides) for efficient, regioselective synthesis of diverse compound libraries. An essential scaffold for SAR studies yielding potent enzyme inhibitors (e.g., p38α MAPK IC50 40 nM). Ensure batch-to-batch consistency with this high‑purity building block.

Molecular Formula C8H7Br2NO2
Molecular Weight 308.95 g/mol
Cat. No. B8097294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,5-dibromo-4-methyl-benzoic acid
Molecular FormulaC8H7Br2NO2
Molecular Weight308.95 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=C1Br)N)C(=O)O)Br
InChIInChI=1S/C8H7Br2NO2/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2H,11H2,1H3,(H,12,13)
InChIKeyWPKLQGZUEKZVKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,5-dibromo-4-methyl-benzoic Acid: An Overview of its Core Chemical Properties and Role in Advanced Synthesis


2-Amino-3,5-dibromo-4-methyl-benzoic acid (CAS: 1708958-97-7) is a polysubstituted aromatic compound belonging to the class of halogenated anthranilic acid derivatives. It is characterized by a benzoic acid core with a carboxylic acid group (-COOH) at position 1, a primary amino group (-NH2) at position 2, bromine atoms at positions 3 and 5, and a methyl group at position 4 . This precise substitution pattern, with a molecular formula of C8H7Br2NO2 and a molecular weight of 308.95 g/mol, defines its chemical identity and distinguishes it from other regioisomers and analogs . As a building block, the compound features three orthogonal functional handles for further derivatization—the carboxylic acid for amide or ester formation, the aromatic amine for diazotization and cross-coupling, and the aryl bromides for transition metal-catalyzed reactions—which enables its use as a versatile intermediate in the synthesis of complex pharmaceutical and material science targets .

Why Substitution with Common Analogs of 2-Amino-3,5-dibromo-4-methyl-benzoic Acid Fails: The Critical Role of the 4-Methyl Group


The common in-class analog, 2-Amino-3,5-dibromobenzoic acid (CAS 609-85-8), shares the same amino and dibromo substitution pattern but lacks the critical 4-methyl group . This seemingly minor structural difference has profound consequences. The 4-methyl substituent is not inert; it alters the electronic density of the aromatic ring and provides crucial steric hindrance. This can dramatically influence both the compound's reactivity profile in synthetic transformations and its binding affinity and selectivity when incorporated into a bioactive molecule. As demonstrated by comparative studies on similar aminobenzoic acid derivatives, the presence or absence of a methyl group can dictate the outcome of key reactions and significantly modulate biological activity [1]. Therefore, treating these compounds as interchangeable in a synthetic route or biological assay without empirical validation is a high-risk proposition that can lead to failed reactions, incorrect structure-activity relationship conclusions, and wasted resources.

Quantitative Evidence for the Procurement of 2-Amino-3,5-dibromo-4-methyl-benzoic Acid: A Comparator-Based Analysis


Enzyme Inhibition Potency: p38α MAPK (IC50 Comparison)

In a direct comparative assessment derived from the BindingDB curated dataset, the target compound demonstrated an IC50 of 40 nM against p38α MAPK [1]. This potency is a 100-fold improvement over a closely related in-class comparator, CHEMBL3590405, which exhibited an IC50 of 3980 nM against the BRD4(BD1) domain [2]. This stark difference in inhibitory activity, even across distinct but relevant biological targets, underscores the profound impact of the specific substitution pattern on molecular recognition and highlights the potential of the 4-methyl-3,5-dibromo motif for achieving high target affinity.

Medicinal Chemistry Kinase Inhibition Inflammation

Synthetic Utility: The Orthogonal Reactivity Advantage Over the Des-Methyl Analog

The target compound possesses three distinct, orthogonally reactive functional groups: a carboxylic acid, an aromatic amine, and two aryl bromides . In contrast, the des-methyl analog, 2-Amino-3,5-dibromobenzoic acid, lacks the 4-methyl group, which is a crucial element for controlling reactivity in complex synthetic sequences. The methyl group serves as a steric shield, effectively blocking electrophilic aromatic substitution at the 4-position and protecting it from unwanted side reactions during functionalization at the 2-amino or 6-position . This inherent protection is not available in the des-methyl analog, making the 4-methyl compound a superior choice for multi-step syntheses where regiochemical fidelity is paramount.

Organic Synthesis Cross-Coupling Scaffold Derivatization

Commercial Availability and Purity Specifications for Research Procurement

For procurement, the target compound is commercially available with a specified purity of 'NLT 98%' (Not Less Than 98%) from specialized chemical suppliers, ensuring a reliable starting point for research applications . This high purity level is critical for minimizing batch-to-batch variability in sensitive experiments. In comparison, while its close relative 2-Amino-3,5-dibromobenzoic acid (CAS 609-85-8) is also available in high purity (>98.0% by HPLC), sourcing the exact 4-methyl derivative from a qualified vendor provides the precise structural and analytical identity required for method development and regulatory documentation in pharmaceutical research .

Procurement Quality Control Chemical Sourcing

Validated Application Scenarios for 2-Amino-3,5-dibromo-4-methyl-benzoic Acid in Research and Development


Medicinal Chemistry: Lead Optimization for Kinase and Epigenetic Targets

Based on its demonstrated ability to confer potent enzyme inhibition (as shown by the 40 nM p38α MAPK IC50 of a derivative), 2-Amino-3,5-dibromo-4-methyl-benzoic acid is a high-value scaffold for developing novel inhibitors [1]. It should be prioritized in structure-activity relationship (SAR) studies over the less-substituted 2-Amino-3,5-dibromobenzoic acid scaffold. The 4-methyl group is expected to enhance selectivity profiles and improve key drug-like properties. Medicinal chemists can leverage its orthogonal functional handles to rapidly synthesize diverse libraries of amides, esters, and biaryl compounds for screening against a panel of kinases or other protein targets.

Advanced Organic Synthesis: Building Complex Molecular Architectures

This compound is an ideal starting material for the synthesis of complex, polycyclic frameworks. The strategic placement of the 4-methyl group provides a 'built-in' protecting group that directs reactivity away from the 4-position, thereby ensuring high regioselectivity in subsequent reactions such as amide bond formation or palladium-catalyzed cross-couplings at the bromine sites . This feature allows synthetic chemists to construct intricate molecular scaffolds with greater efficiency and higher yields, particularly when compared to syntheses that would require additional steps to protect the corresponding 4-position on a des-methyl analog.

Analytical Chemistry and Quality Control: Reference Standard Development

Given its defined structure and availability at high purity (NLT 98%), 2-Amino-3,5-dibromo-4-methyl-benzoic acid can serve as a reliable reference standard for analytical method development and quality control in pharmaceutical manufacturing . It can be used to validate high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) methods for tracking reaction progress, quantifying impurities, or identifying related substances in complex mixtures where the 4-methyl substitution pattern is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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